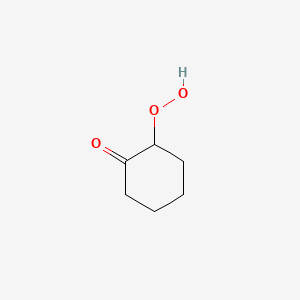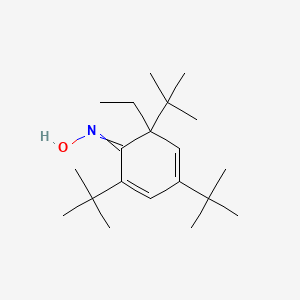
N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine is a chemical compound known for its unique structure and properties. It is characterized by the presence of three tert-butyl groups and an ethyl group attached to a cyclohexadienylidene ring, with a hydroxylamine functional group. This compound is of interest in various fields of scientific research due to its steric hindrance and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine typically involves the reaction of 2,4,6-tri-tert-butylphenol with ethyl iodide under basic conditions to introduce the ethyl group. This is followed by the reaction with hydroxylamine to form the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for free radicals.
Biology: The compound is studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its ability to modulate biological pathways.
Industry: It is used in the production of polymers and as an additive in various industrial processes
Mecanismo De Acción
The mechanism by which N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine exerts its effects involves its ability to stabilize free radicals and interact with various molecular targets. The compound’s steric hindrance and electronic properties allow it to effectively scavenge free radicals and prevent oxidative damage. It also interacts with specific enzymes and receptors, modulating their activity and influencing various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar in structure but lacks the ethyl group and hydroxylamine functionality.
2,4,6-Tri-tert-butyl-N-methylaniline: Contains a methylaniline group instead of the hydroxylamine group.
2,6-Di-tert-butylphenol: Lacks one tert-butyl group and the ethyl group.
Uniqueness
N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine is unique due to its combination of steric hindrance and electronic properties, which make it a valuable compound in various research applications. Its ability to stabilize free radicals and interact with biological targets sets it apart from other similar compounds .
Propiedades
Número CAS |
53647-28-2 |
|---|---|
Fórmula molecular |
C20H35NO |
Peso molecular |
305.5 g/mol |
Nombre IUPAC |
N-(2,4,6-tritert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C20H35NO/c1-11-20(19(8,9)10)13-14(17(2,3)4)12-15(16(20)21-22)18(5,6)7/h12-13,22H,11H2,1-10H3 |
Clave InChI |
IQUUXKKBMWWXEI-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C=C(C=C(C1=NO)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



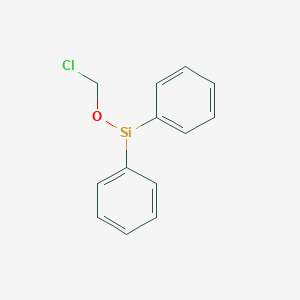
![2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one](/img/structure/B14654358.png)

![[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14654367.png)
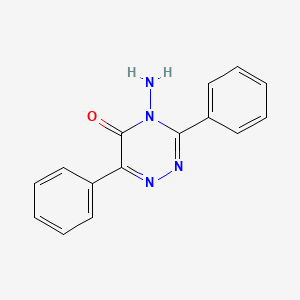
![2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one](/img/structure/B14654390.png)
![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)

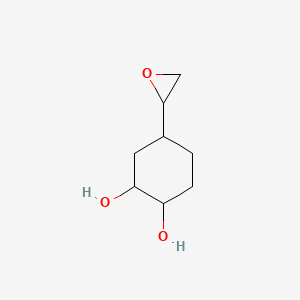
![2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane](/img/structure/B14654411.png)
![4-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14654412.png)
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)
